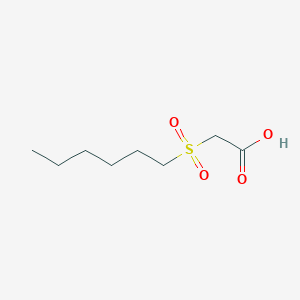
(Hexane-1-sulfonyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hexane-1-sulfonyl)acetic acid is an organic compound with the molecular formula C8H16O4S It is characterized by the presence of a sulfonyl group attached to a hexane chain and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Hexane-1-sulfonyl)acetic acid typically involves the reaction of hexane-1-sulfonyl chloride with sodium acetate in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Hexane-1-sulfonyl chloride+Sodium acetate→(Hexane-1-sulfonyl)acetic acid+Sodium chloride
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through recrystallization or distillation to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: (Hexane-1-sulfonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonyl group can lead to the formation of thiols or sulfides.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Esters or amides.
Wissenschaftliche Forschungsanwendungen
(Hexane-1-sulfonyl)acetic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential role in modifying biological molecules and studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (Hexane-1-sulfonyl)acetic acid involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. This interaction can result in the inhibition or activation of specific biochemical processes, depending on the target and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
(Hexane-1-sulfonyl)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
(Hexane-1-sulfonyl)butyric acid: Contains a butyric acid moiety.
(Hexane-1-sulfonyl)valeric acid: Features a valeric acid moiety.
Comparison: (Hexane-1-sulfonyl)acetic acid is unique due to its specific combination of a hexane chain, sulfonyl group, and acetic acid moiety. This structure imparts distinct chemical properties, such as solubility and reactivity, which differ from its homologs. The presence of the acetic acid moiety allows for specific interactions in biological systems, making it a valuable compound for targeted applications.
Eigenschaften
CAS-Nummer |
49676-81-5 |
|---|---|
Molekularformel |
C8H16O4S |
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
2-hexylsulfonylacetic acid |
InChI |
InChI=1S/C8H16O4S/c1-2-3-4-5-6-13(11,12)7-8(9)10/h2-7H2,1H3,(H,9,10) |
InChI-Schlüssel |
WGOZEXRFNGTNFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCS(=O)(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3beta,5alpha,11alpha,12beta,14beta,17alpha)-11,12-Bis(acetyloxy)-3-[[2,6-dideoxy-4-O-(6-deoxy-3-O-methyl-beta-D-allopyranosyl)-3-O-methyl-beta-D-arabino-hexopyranosyl]oxy]-8,14-epoxypregnan-20-one](/img/structure/B12439394.png)

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B12439405.png)
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B12439410.png)
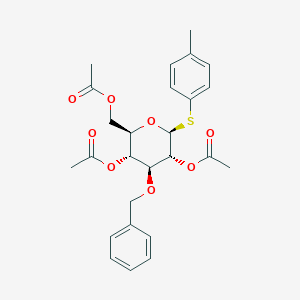
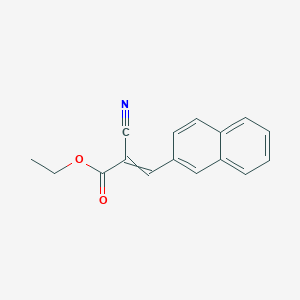
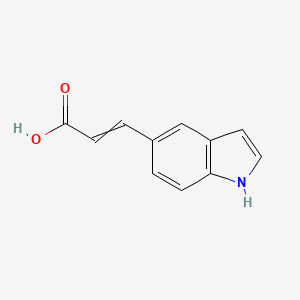

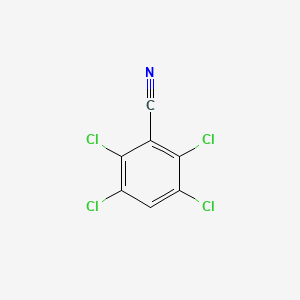

![4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate](/img/structure/B12439463.png)
![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12439465.png)
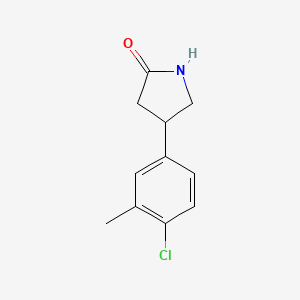
![3-[4-cyano-3-(3-{[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino}-2-hydroxypropoxy)phenyl]propanoic acid](/img/structure/B12439483.png)
